
methyl 2-cyclohexyl-6-(dimethylamino)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyclohexyl-6-(dimethylamino)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound that belongs to the class of oxadiazines. Oxadiazines are heterocyclic compounds containing an oxygen and two nitrogen atoms within a six-membered ring. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclohexyl-6-(dimethylamino)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate typically involves multiple steps:
Formation of the Oxadiazine Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and esters, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Dimethylamino Substitution: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the oxadiazine ring or the trifluoromethyl group, potentially leading to the formation of amines or hydrocarbons.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexylamines or hydrocarbons.
Substitution: Formation of halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Molecular Probes: Its fluorescent properties can be exploited in the development of molecular probes for imaging studies.
Medicine
Drug Development: The compound’s stability and lipophilicity make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
Agriculture: It can be used in the formulation of agrochemicals, such as pesticides or herbicides.
Pharmaceuticals: Its unique properties make it suitable for the development of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of methyl 2-cyclohexyl-6-(dimethylamino)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the dimethylamino group may facilitate its interaction with specific active sites. The oxadiazine ring provides a rigid framework that helps in maintaining the compound’s structural integrity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-2-Cyclohexyl-4H-1,3,5-Oxadiazin-4-carboxylat: Es fehlen die Trifluormethyl- und Dimethylaminogruppen, was zu unterschiedlichen chemischen Eigenschaften führt.
Methyl-2-Cyclohexyl-6-(Dimethylamino)-4H-1,3,5-Oxadiazin-4-carboxylat: Es fehlt die Trifluormethylgruppe, was sich auf seine Lipophilie und Stabilität auswirkt.
Methyl-2-Cyclohexyl-6-(Dimethylamino)-4-(Methyl)-4H-1,3,5-Oxadiazin-4-carboxylat: Die Trifluormethylgruppe wird durch eine Methylgruppe ersetzt, was sich auf sein chemisches Verhalten auswirkt.
Einzigartigkeit
Methyl-2-Cyclohexyl-6-(Dimethylamino)-4-(Trifluormethyl)-4H-1,3,5-Oxadiazin-4-carboxylat ist aufgrund des Vorhandenseins der Trifluormethylgruppe einzigartig, die eine erhöhte Lipophilie, metabolische Stabilität und Bindungsaffinität verleiht. Diese Eigenschaften machen es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen.
Eigenschaften
Molekularformel |
C14H20F3N3O3 |
|---|---|
Molekulargewicht |
335.32 g/mol |
IUPAC-Name |
methyl 2-cyclohexyl-6-(dimethylamino)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate |
InChI |
InChI=1S/C14H20F3N3O3/c1-20(2)12-19-13(11(21)22-3,14(15,16)17)18-10(23-12)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
KNFCCEOTOOJKJN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(N=C(O1)C2CCCCC2)(C(=O)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate](/img/structure/B11503162.png)
![15-benzyl-11-(4-fluorophenyl)-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11503166.png)
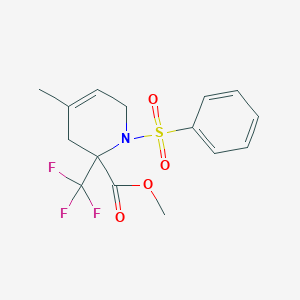
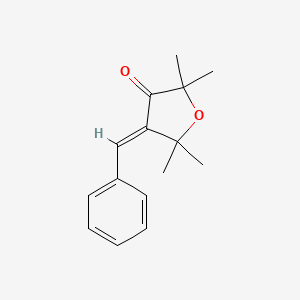
![4-{2,4'-Dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-3'-YL}-N-ethylbenzamide](/img/structure/B11503175.png)
![3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(4-ethylpiperazin-1-yl)-3-phenyl-](/img/structure/B11503181.png)
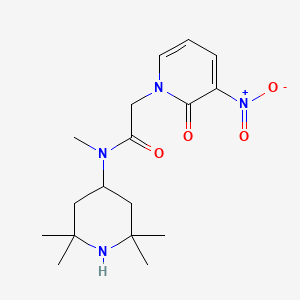
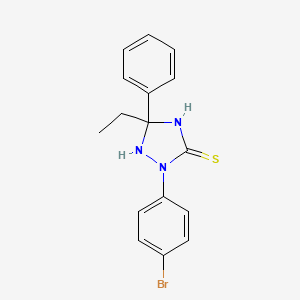
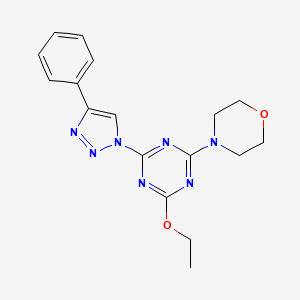
![ethyl 2-[({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11503218.png)
![ethyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11503220.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide](/img/structure/B11503222.png)

![2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol](/img/structure/B11503234.png)
